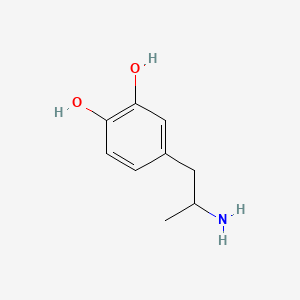

alpha-Methyldopamine

描述

Structure

3D Structure

属性

CAS 编号 |

555-64-6 |

|---|---|

分子式 |

C9H13NO2 |

分子量 |

167.2 g/mol |

IUPAC 名称 |

4-(2-aminopropyl)benzene-1,2-diol |

InChI |

InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3 |

InChI 键 |

KSRGADMGIRTXAF-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)O)N |

规范 SMILES |

CC(CC1=CC(=C(C=C1)O)O)N |

其他CAS编号 |

3583-05-9 |

同义词 |

3,4-dihydroxyamphetamine alpha-methyldopamine alpha-methyldopamine monohydrobromide alpha-methyldopamine monohydrobromide, (+-)-isomer alpha-methyldopamine monohydrochloride alpha-methyldopamine monohydrochloride, (+-)-isomer alpha-methyldopamine monohydrochloride, (R)-isomer alpha-methyldopamine monohydrochloride, (S)-isomer alpha-methyldopamine, (+-)-isomer alpha-methyldopamine, (R)-isomer alpha-methyldopamine, (S)-isomer alpha-methyldopamine, conjugate monoacid catecholamphetamine |

产品来源 |

United States |

Foundational & Exploratory

The False Transmitter: A Technical Guide to the Mechanism of α-Methyldopamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of alpha-methyldopamine (α-MD) and its active metabolite, alpha-methylnorepinephrine (α-MNE), functioning as a "false neurotransmitter." The prodrug, alpha-methyldopa (α-MDOPA), has historically been used as an antihypertensive agent. Its mechanism is not one of direct receptor antagonism but a subtle subversion of the adrenergic signaling pathway. This document details the metabolic activation, synaptic mechanism, receptor interactions, and the experimental methodologies used to elucidate its function. Quantitative data on receptor affinity, effects on neurotransmitter levels, and physiological outcomes are presented to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Concept of a False Neurotransmitter

A false neurotransmitter is a compound that is taken up and stored in presynaptic vesicles and released upon neuronal stimulation, mimicking the endogenous neurotransmitter. However, it elicits a weaker or altered postsynaptic response.[1] The antihypertensive agent methyldopa (B1676449) (L-α-methyl-3,4-dihydroxyphenylalanine) is a classic prodrug whose therapeutic effects are mediated by its metabolites, which function as false neurotransmitters.[1][2] After crossing the blood-brain barrier, methyldopa is metabolized within central adrenergic neurons into this compound and subsequently into alpha-methylnorepinephrine.[3][4] This active metabolite, α-MNE, is then stored in synaptic vesicles, displacing the endogenous neurotransmitter, norepinephrine (B1679862) (NE).[4] Upon release, α-MNE interacts with adrenergic receptors, but with different potency and selectivity compared to NE, ultimately leading to a reduction in sympathetic outflow and a decrease in blood pressure.[5]

Mechanism of Action

The antihypertensive effect of methyldopa is primarily attributed to the central action of its metabolite, α-MNE.[5] The process involves several key steps:

-

Central Uptake and Metabolism: Methyldopa, an analog of L-Dopa, is actively transported into the central nervous system (CNS).[3] Within presynaptic adrenergic neurons, it is converted by DOPA decarboxylase to α-methyldopamine.[4] Subsequently, dopamine (B1211576) β-hydroxylase (DBH) hydroxylates α-methyldopamine to form (1R,2S)-α-methylnorepinephrine.[3]

-

Vesicular Storage and Displacement: α-MNE is recognized by the vesicular monoamine transporter 2 (VMAT2) and is packaged into synaptic vesicles, where it displaces and replaces endogenous norepinephrine.[4]

-

Release upon Stimulation: When an action potential reaches the presynaptic terminal, the vesicles fuse with the membrane and release their contents, including α-MNE, into the synaptic cleft.

-

Receptor Interaction and Reduced Sympathetic Outflow: The released α-MNE acts as a potent agonist at presynaptic α2-adrenergic receptors.[5][6] Activation of these autoreceptors inhibits further norepinephrine release from the neuron, effectively reducing the overall sympathetic tone.[5] While α-MNE also acts on postsynaptic α1-receptors, its effect is generally considered weaker than that of norepinephrine. The primary hypotensive effect is therefore mediated by the potent central α2-agonist activity, which diminishes sympathetic outflow from the brainstem.[5]

Signaling Pathways and Metabolic Conversion

The metabolic conversion of methyldopa and its subsequent action at the synapse are critical to its function.

Caption: Metabolic conversion of alpha-Methyldopa within the neuron.

Caption: Action of α-MNE as a false neurotransmitter at the synapse.

Quantitative Data

The efficacy of α-methyldopamine's metabolites is rooted in their distinct interaction with adrenergic receptors and their impact on neurotransmitter levels and physiological parameters.

Table 1: Adrenergic Receptor Binding Affinities

The primary metabolite, α-methylnorepinephrine (α-MNE), demonstrates a significantly higher affinity and selectivity for α2-adrenergic receptors compared to norepinephrine (NE).

| Compound | Receptor Subtype | Ki (nM) | Relative Potency/Selectivity Notes |

| Norepinephrine | α1 | 330[7] | - |

| α2 | 56[7] | - | |

| β1 | 740[7] | - | |

| (-)-α-Methylnorepinephrine | α2 | ~9.3 (Estimated) | Estimated from NE Ki and relative potency.[5][7] |

| α-Receptors (General) | - | 10 times more potent than NE on frog skin α-receptors.[8] | |

| α2 vs α1 Selectivity | - | 75 times more selective for α2-receptors than NE.[5] | |

| α-Methyldopamine | α-Receptors (General) | - | 30-100 times more potent than dopamine on frog skin α-receptors.[8] |

Note: The Ki value for α-MNE is estimated based on the reported Ki of norepinephrine (56 nM) and the finding that α-MNE is approximately 6 times more potent at α2-receptors.[5][7]

Table 2: Effects on Neurotransmitter Levels in Rat Tissue

Chronic administration of methyldopa leads to a significant alteration in catecholamine concentrations in various tissues.

| Tissue | Treatment | α-Methylnorepinephrine | Norepinephrine | Epinephrine | Dopamine |

| Brain | Methyldopa (100 mg/kg q12h x 12 days) | + 1.02 µg/g | Reduced | Reduced | Reduced |

| Heart | Methyldopa (100 mg/kg q12h x 12 days) | + 1.67 µg/g | Reduced | Reduced | Reduced |

| Adrenals | Methyldopa (100 mg/kg q12h x 12 days) | + 114.93 µg/g | Reduced | Reduced | Reduced |

Data sourced from a study in rats, demonstrating the accumulation of the false neurotransmitter and depletion of endogenous catecholamines.

Table 3: Physiological Effects on Blood Pressure

The central action of α-MNE translates into a measurable reduction in systemic blood pressure.

| Study Population | Treatment Details | Baseline BP (mmHg) | Post-Treatment BP (mmHg) | Mean Reduction (mmHg) |

| Spontaneously Hypertensive Rats | 15 days, 5 g/L in water | 176.2 (MAP) | 157.8 (MAP) | 18.4 (MAP) |

| Humans (Meta-analysis) | 500-2250 mg daily | Variable | Variable | ~13 (Systolic) / 8 (Diastolic) |

Experimental Protocols

The characterization of α-methyldopamine and its metabolites has been achieved through a variety of experimental techniques.

Protocol 1: Radioligand Binding Assay for Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of compounds for specific receptor subtypes.

-

Membrane Preparation:

-

Target tissue (e.g., rat cerebral cortex) is homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl).

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed, resuspended, and protein concentration is determined (e.g., via BCA assay).

-

-

Competitive Binding Assay:

-

Membrane preparations are incubated in a 96-well plate.

-

A constant concentration of a specific radioligand is added. Examples include [³H]prazosin for α1-receptors or [³H]clonidine for α2-receptors.

-

Varying concentrations of the competing non-radiolabeled compound (e.g., α-methylnorepinephrine) are added to the wells.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific from total binding.

-

The data are plotted as percent specific binding versus the log concentration of the competitor drug to determine the IC50 (concentration that inhibits 50% of radioligand binding).

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol 2: Quantification of Catecholamines by HPLC-ECD

This method allows for the precise measurement of neurotransmitter levels in tissue samples.

-

Sample Preparation:

-

Brain tissue is dissected, weighed, and homogenized in an acidic solution (e.g., 0.2 M perchloric acid) to precipitate proteins and prevent catecholamine oxidation.

-

The homogenate is centrifuged at high speed (e.g., 10,000 rpm) at 4°C.

-

The supernatant is collected and filtered before injection into the HPLC system.

-

-

Chromatographic Separation:

-

An aliquot of the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.

-

The mobile phase is typically an aqueous phosphate (B84403) or citrate (B86180) buffer with an ion-pairing agent (e.g., octanesulfonic acid), an EDTA chelator, and an organic modifier like methanol.

-

The components are separated based on their affinity for the stationary phase.

-

-

Electrochemical Detection (ECD):

-

As the analytes elute from the column, they pass over a glassy carbon electrode set at a specific oxidative potential (e.g., +0.7 V).

-

Catecholamines are electrochemically active and are oxidized, generating a small electrical current that is proportional to their concentration.

-

-

Quantification:

-

The concentration of each catecholamine (NE, DA, α-MNE, etc.) is determined by comparing the peak area from the sample to those of known standards.

-

Caption: General experimental workflow for studying false neurotransmitters.

Conclusion for Drug Development

The story of α-methyldopamine and its active metabolite, α-methylnorepinephrine, offers a compelling case study in prodrug design and the exploitation of endogenous metabolic pathways. For drug development professionals, the key takeaways are:

-

Central α2-Adrenergic Agonism: The high potency and selectivity of α-MNE for central α2-receptors highlight this target's effectiveness in modulating sympathetic outflow for conditions like hypertension.

-

The False Transmitter Strategy: This mechanism represents a viable alternative to direct receptor antagonism or agonism. By introducing a precursor that generates a less potent or more selective endogenous mimic, a more nuanced and potentially better-tolerated therapeutic effect can be achieved.

-

Importance of Stereochemistry: The specific (1R,2S) configuration of α-methylnorepinephrine is crucial for its selective α2-agonist activity, underscoring the need for precise stereochemical control in drug design.[3]

Understanding the intricate mechanism of this classic "false neurotransmitter" can inspire novel approaches in the development of next-generation therapies targeting the central nervous system and autonomic pathways.

References

- 1. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Table 2 from alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation. | Semantic Scholar [semanticscholar.org]

- 5. Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Unusual alpha adrenergic receptor potency of methyldopa metabolites on melanocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Nervous System Enigma: Unraveling the Mechanism of Action of alpha-Methyldopamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyldopamine (α-MD) is the primary active metabolite of the antihypertensive drug alpha-methyldopa. For decades, the precise mechanism of action of alpha-methyldopa and its metabolites has been a subject of extensive research. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in the central nervous system (CNS). It delves into its formation, its role as a "false neurotransmitter," its interaction with adrenergic and dopaminergic systems, and the downstream signaling pathways it modulates. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of neuropharmacology, cardiovascular disease, and drug discovery.

Core Mechanism: The False Neurotransmitter Hypothesis

The central tenet of this compound's action revolves around the "false neurotransmitter" hypothesis[1]. This theory posits that α-MD, being structurally similar to endogenous dopamine (B1211576), is taken up and metabolized by noradrenergic neurons. It is then packaged into synaptic vesicles and released upon neuronal depolarization, effectively displacing the true neurotransmitter, norepinephrine (B1679862). The pharmacological effect arises from the fact that the metabolites of α-MD are less potent agonists at postsynaptic adrenergic receptors compared to norepinephrine, leading to a net decrease in sympathetic outflow from the CNS.

Biosynthesis and Metabolism of this compound

alpha-Methyldopa, the parent drug, readily crosses the blood-brain barrier and is taken up by catecholaminergic neurons. Within these neurons, it undergoes a two-step enzymatic conversion:

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine, removes a carboxyl group from alpha-methyldopa to form this compound[2].

-

Hydroxylation: Dopamine β-hydroxylase (DBH) then hydroxylates this compound to form alpha-methylnorepinephrine[2].

It is primarily alpha-methylnorepinephrine that is considered the major effector molecule, acting as a potent agonist at presynaptic α2-adrenergic receptors[3][4].

Quantitative Data on Receptor Binding Affinities

The interaction of this compound and its primary metabolite, alpha-methylnorepinephrine, with various adrenergic and dopaminergic receptors has been characterized through radioligand binding assays. The following table summarizes the available quantitative data on their binding affinities (Ki values).

| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| alpha-Methylnorepinephrine | α2-adrenergic | [3H]Clonidine | Rat forebrain | High Affinity | [3] |

| alpha-Methylnorepinephrine | α1-adrenergic | [3H]Prazosin | Rat forebrain | Low Affinity | [3] |

| alpha-Methylnorepinephrine | β-adrenergic | [3H]Dihydroalprenolol | Rat forebrain | Moderate Affinity | [3] |

| Dopamine | D1 | [3H]SCH23390 | Cloned human receptors | 1100 ± 160 | [5] |

| Dopamine | D2 | [3H]Spiperone | Cloned human receptors | 700 ± 300 | [5] |

| Dopamine | α2A-adrenergic | [3H]Rauwolscine | Cloned human receptors | 2600 ± 500 | [5] |

| Dopamine | α2C-adrenergic | [3H]Rauwolscine | Cloned human receptors | 3200 ± 700 | [5] |

Note: Specific Ki values for this compound are not consistently reported in the literature, with studies indicating it is less potent than alpha-methylnorepinephrine at adrenergic receptors[3]. One study noted that methylnorepinephrine was 10 times as potent as norepinephrine, and methyldopamine was 30- to 100-fold more potent than dopamine at activating alpha-adrenergic receptors in a frog skin model[6].

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of this compound and its metabolites for α2-adrenergic receptors.

1. Membrane Preparation:

- Homogenize brain tissue (e.g., rat forebrain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

- Wash the pellet by resuspension and recentrifugation.

- Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

- In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled α2-adrenergic receptor antagonist (e.g., [3H]clonidine or [3H]rauwolscine), and varying concentrations of the unlabeled competitor (e.g., this compound, alpha-methylnorepinephrine).

- Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

- Wash the filters with ice-cold buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Plot the percentage of specific binding against the logarithm of the competitor concentration.

- Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

- Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure the effects of alpha-methyldopa administration on the extracellular levels of dopamine and norepinephrine in the CNS.

1. Surgical Implantation of Microdialysis Probe:

- Anesthetize the experimental animal (e.g., rat).

- Place the animal in a stereotaxic frame.

- Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum or hypothalamus).

- Secure the cannula to the skull with dental cement.

- Allow the animal to recover from surgery.

2. Microdialysis Procedure:

- On the day of the experiment, insert a microdialysis probe through the guide cannula.

- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

- Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

- After a stable baseline is established, administer alpha-methyldopa (e.g., intraperitoneally).

- Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

3. Neurochemical Analysis:

- Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

- Quantify the neurotransmitter levels by comparing the peak areas in the samples to those of known standards.

4. Data Analysis:

- Express the neurotransmitter concentrations as a percentage of the baseline levels.

- Perform statistical analysis to determine the significance of the changes observed after drug administration.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships involved in the mechanism of action of this compound.

References

- 1. False neurotransmitter - Wikipedia [en.wikipedia.org]

- 2. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 3. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of alpha-methyldopa, clonidine and hydralazine on norepinephrine and epinephrine synthesizing enzymes in the brainstem nuclei of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unusual alpha adrenergic receptor potency of methyldopa metabolites on melanocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of alpha-Methyldopamine from Methyldopa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of alpha-Methyldopamine from its precursor, methyldopa (B1676449). The primary focus is on the enzymatic conversion, which mirrors the metabolic process occurring in vivo. This document details the underlying biochemistry, experimental protocols, and analytical methods pertinent to this transformation.

Introduction

This compound (α-Me-DA), also known as 3,4-dihydroxyamphetamine, is a catecholamine and a metabolite of the antihypertensive drug methyldopa.[1] The synthesis of this compound from methyldopa is a critical step in the mechanism of action of methyldopa, which ultimately leads to the formation of the "false neurotransmitter" alpha-methylnorepinephrine.[2] This conversion is catalyzed by the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC).[3] Understanding and replicating this synthesis pathway is of significant interest for pharmacological research and drug development.

Synthesis Pathway

The synthesis of this compound from methyldopa is a single-step enzymatic decarboxylation reaction. The carboxyl group of the methyldopa molecule is removed, yielding this compound and carbon dioxide. This reaction is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).[4]

Reaction:

Methyldopa --(DOPA Decarboxylase, PLP)--> this compound + CO₂

This conversion is most efficient under anaerobic conditions. In the presence of oxygen, this compound can be further oxidized, leading to the formation of byproducts such as 3,4-dihydroxyphenylacetone (B24149) and ammonia.[5]

Quantitative Data

The enzymatic conversion of methyldopa to this compound has been characterized by specific kinetic parameters. Additionally, in vivo studies have quantified the extent of this metabolic conversion.

| Parameter | Value | Conditions | Reference |

| Enzyme | DOPA Decarboxylase (DDC) | - | [5] |

| Michaelis Constant (Km) | 45 µM | In vitro enzymatic assay | [5] |

| Catalytic Rate (kcat) | 5.68 min⁻¹ | In vitro enzymatic assay | [5] |

| In Vivo Yield | 2-4% of oral dose | Urinary excretion in humans | [6] |

Experimental Protocols

The following sections outline the necessary protocols for the expression and purification of DOPA decarboxylase, the enzymatic synthesis of this compound, and its subsequent purification.

Expression and Purification of Recombinant Human DOPA Decarboxylase (hDDC)

Recombinant hDDC can be expressed in E. coli and purified using affinity chromatography.[7]

Materials:

-

E. coli expression system (e.g., BL21(DE3) strain)

-

Expression vector containing the hDDC gene

-

Luria-Bertani (LB) broth

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM DTT, 10% glycerol)[8]

Protocol:

-

Transform the hDDC expression vector into competent E. coli cells.

-

Inoculate a starter culture of LB broth with a single colony and grow overnight at 37°C.

-

Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged hDDC with elution buffer.

-

Dialyze the eluted protein against the dialysis buffer to remove imidazole and for storage.

-

Confirm the purity and concentration of the protein using SDS-PAGE and a protein assay (e.g., Bradford).

Enzymatic Synthesis of this compound

This protocol is designed for the in vitro synthesis of this compound under anaerobic conditions to maximize yield.

Materials:

-

Purified DOPA decarboxylase

-

Methyldopa

-

Reaction buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.2)

-

Pyridoxal 5'-phosphate (PLP)

-

Anaerobic chamber or nitrogen/argon gas supply[9]

-

Reaction vessel (e.g., sealed vial)

Protocol:

-

Prepare the reaction buffer and degas it thoroughly by sparging with nitrogen or argon gas for at least 30 minutes.

-

Inside an anaerobic chamber, prepare the reaction mixture in a sealed vial.

-

To the reaction buffer, add methyldopa to a final concentration of 1-5 mM.

-

Add PLP to a final concentration of 0.1-0.5 mM.

-

Initiate the reaction by adding purified DOPA decarboxylase to a final concentration of 0.1-0.5 mg/mL.

-

Seal the reaction vessel and incubate at 37°C for 2-4 hours with gentle agitation.

-

Terminate the reaction by adding an acid (e.g., perchloric acid to a final concentration of 0.4 M) to denature the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Collect the supernatant containing this compound for purification and analysis.

Purification of this compound

This compound can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

RP-HPLC system with a C18 column

-

Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile phase B: Acetonitrile with 0.1% TFA

-

Supernatant from the enzymatic reaction

Protocol:

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Equilibrate the C18 column with 95% mobile phase A and 5% mobile phase B.

-

Inject the filtered supernatant onto the column.

-

Elute the compounds using a linear gradient of mobile phase B (e.g., 5% to 50% over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Collect the fractions corresponding to the this compound peak.

-

Confirm the identity and purity of the collected fractions by LC-MS/MS or NMR.

-

Lyophilize the pure fractions to obtain this compound as a solid.

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Enzymatic conversion of Methyldopa to this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for this compound synthesis and purification.

Conclusion

This guide provides a detailed framework for the synthesis of this compound from methyldopa using DOPA decarboxylase. The provided protocols for enzyme purification, enzymatic synthesis, and product purification, along with the quantitative data, offer a solid foundation for researchers in pharmacology and drug development to produce and study this important metabolite. The successful synthesis and purification of this compound will enable further investigation into its physiological roles and its contribution to the therapeutic effects of methyldopa.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. The catecholamine system in health and disease —Relation to tyrosine 3-monooxygenase and other catecholamine-synthesizing enzymes— - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification of dopa decarboxylase from bovine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Open conformation of human DOPA decarboxylase reveals the mechanism of PLP addition to Group II decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. raybiotech.com [raybiotech.com]

- 9. Use of an Anaerobic Chamber Environment for the Assay of Endogenous Cellular Protein-Tyrosine Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Historical Context of alpha-Methyldopamine Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

alpha-Methyldopamine (α-MD) is a primary metabolite of the antihypertensive drug methyldopa (B1676449). Its significance in pharmacology lies not in its direct receptor interactions but in its role as a metabolic precursor to the pharmacologically active compound, alpha-methylnorepinephrine (α-MNE). This technical guide provides a comprehensive overview of the discovery and historical context of α-MD research, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its investigation. While direct quantitative binding data for α-MD is scarce in the literature, this guide presents available data for its precursor and key metabolites, offering valuable insights for researchers in pharmacology and drug development.

Discovery and Historical Context

The story of this compound is intrinsically linked to the development of methyldopa, an antihypertensive agent discovered in 1960.[1] Initially, the antihypertensive effect of methyldopa was thought to arise from the inhibition of the enzyme DOPA decarboxylase. However, further research revealed that methyldopa is a prodrug that undergoes a two-step metabolic conversion to exert its therapeutic effects.[2][3]

The first step in this metabolic cascade is the decarboxylation of methyldopa by the enzyme aromatic L-amino acid decarboxylase (AADC) to form this compound.[3] Subsequently, α-MD is converted to alpha-methylnorepinephrine by the enzyme dopamine (B1211576) β-hydroxylase (DBH).[3] It is this final metabolite, α-MNE, that is primarily responsible for the antihypertensive properties of methyldopa.[2][3] This concept of a "false neurotransmitter" was a significant development in the understanding of neuropharmacology.

Mechanism of Action

The central mechanism of action of methyldopa, and by extension the significance of α-MD, revolves around the "false neurotransmitter" hypothesis.[2]

-

Uptake and Metabolism: Methyldopa is actively transported into adrenergic neurons.

-

Conversion to α-MD: Inside the neuron, methyldopa is decarboxylated to α-MD.

-

Conversion to α-MNE: α-MD is then hydroxylated by dopamine β-hydroxylase to form α-MNE.

-

Vesicular Storage and Release: α-MNE is stored in synaptic vesicles, displacing norepinephrine (B1679862). Upon nerve stimulation, α-MNE is released into the synaptic cleft.

-

Receptor Activation: α-MNE acts as a potent agonist at presynaptic α2-adrenergic receptors.[2][3]

-

Inhibition of Norepinephrine Release: Activation of these autoreceptors inhibits the further release of norepinephrine from the presynaptic terminal.

-

Reduced Sympathetic Outflow: The overall effect is a reduction in sympathetic outflow from the central nervous system, leading to vasodilation and a decrease in blood pressure.[2]

It is crucial to note that while α-MD is an essential intermediate, it is considered to be less potent than its downstream metabolite, α-MNE, at adrenergic receptors.[4]

Quantitative Data

Direct quantitative binding data for this compound (α-MD) on adrenergic receptors and monoamine transporters is not extensively reported in the scientific literature. However, data for its precursor, methyldopa, and its key active metabolite, alpha-methylnorepinephrine (α-MNE), provide critical context for understanding its pharmacological profile.

Table 1: Pharmacokinetic Parameters of Methyldopa

| Parameter | Value | Species | Reference |

| Bioavailability | ~25% (oral) | Human | [1] |

| Half-life (t½) | ~1.8 hours | Human | [1] |

| Volume of Distribution (Vd) | 0.49 L/kg | Human | [1] |

| Clearance (CL) | 3.5 mL/min/kg | Human | [1] |

| Protein Binding | <20% | Human | [1] |

Table 2: Receptor Binding Affinities (Ki in nM) of Alpha-Methylnorepinephrine (α-MNE)

| Receptor | (-)-erythro-α-MNE | (+)-erythro-α-MNE | Reference |

| α1-adrenergic | 130 ± 20 | 2,800 ± 400 | [4] |

| α2-adrenergic | 4.0 ± 0.5 | 110 ± 10 | [4] |

| β1-adrenergic | 1,100 ± 100 | >10,000 | [4] |

| β2-adrenergic | 2,800 ± 300 | >10,000 | [4] |

Experimental Protocols

The following sections outline general experimental protocols relevant to the study of this compound. These are intended as a guide and would require optimization for specific experimental conditions.

Synthesis of this compound (3,4-Dihydroxyamphetamine)

A common synthetic route to α-MD involves the reduction of a nitrostyrene (B7858105) intermediate derived from piperonal (B3395001).[5]

Materials:

-

Piperonal

-

Nitroethane

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

Procedure:

-

Henry Reaction: React piperonal with nitroethane in the presence of a base (e.g., ammonium (B1175870) acetate) to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene.

-

Reduction: Reduce the nitrostyrene intermediate using a strong reducing agent like LAH in an anhydrous ether or THF. This step reduces both the nitro group and the double bond to yield 3,4-methylenedioxyamphetamine (MDA).

-

Demethylenation: Cleave the methylenedioxy bridge of MDA to yield the two hydroxyl groups of this compound. This can be achieved using reagents like boron tribromide (BBr₃).

-

Salt Formation: The resulting free base can be converted to a stable salt, such as the hydrochloride salt, by treatment with HCl in an appropriate solvent.

-

Purification: The final product should be purified by recrystallization or chromatography.

In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a general method to determine the binding affinity of α-MD for adrenergic receptors.[6][7]

Materials:

-

Cell membranes expressing the adrenergic receptor of interest (e.g., α2A)

-

Radioligand with known affinity for the receptor (e.g., [³H]-clonidine for α2 receptors)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target receptor.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

A range of concentrations of unlabeled this compound (the competitor).

-

A fixed amount of cell membrane preparation.

-

Assay buffer to reach the final volume.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of α-MD. Plot the percentage of specific binding against the log concentration of α-MD to generate a competition curve. Determine the IC₅₀ value (the concentration of α-MD that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines a general procedure for measuring the effect of α-MD on neurotransmitter levels in a specific brain region of a freely moving animal.[8][9]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ED)

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetics

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., the nucleus accumbens).

-

Recovery: Allow the animal to recover from surgery.

-

Microdialysis Experiment:

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Establish a stable baseline of neurotransmitter levels.

-

Administer this compound (systemically or locally via reverse dialysis).

-

Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.

-

-

Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, norepinephrine, and their metabolites.

Mandatory Visualizations

References

- 1. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biolife-publisher.it [biolife-publisher.it]

- 3. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 4. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

pharmacological and biochemical properties of alpha-Methyldopamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-methyldopamine (α-MD), a primary metabolite of the antihypertensive drug methyldopa (B1676449), plays a crucial role as a "false neurotransmitter" in the central and peripheral nervous systems. This technical guide provides an in-depth exploration of the pharmacological and biochemical properties of α-MD. It details its mechanism of action, metabolic pathways, and interactions with key neurological targets. This document synthesizes available quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its biochemical journey and experimental investigation.

Introduction

This compound (α-MD), also known as 3,4-dihydroxyamphetamine, is a catecholaminergic compound that has garnered significant interest due to its role as an active metabolite of the widely used antihypertensive medication, methyldopa.[1][2] It is also a metabolite of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[3] The primary pharmacological effect of methyldopa is mediated through its conversion to α-MD and subsequently to alpha-methylnorepinephrine (α-MNE).[2][3] This guide elucidates the intricate biochemical and pharmacological characteristics of α-MD, providing a valuable resource for researchers in pharmacology and drug development.

Biochemical Properties and Metabolism

This compound is synthesized in the body from methyldopa through the action of the enzyme aromatic L-amino acid decarboxylase (LAAD).[1] This conversion is a critical step in the mechanism of action of methyldopa.

Metabolic Pathway of Methyldopa to Alpha-Methylnorepinephrine:

Once formed, α-MD is a substrate for dopamine β-hydroxylase (DBH), which converts it to α-MNE.[1] α-MNE is a potent and selective agonist for α2-adrenergic receptors.[4][5]

Quantitative Analysis of Methyldopa Metabolism:

Studies in humans have quantified the urinary excretion of methyldopa and its metabolites. Following oral administration of radiolabeled methyldopa, a significant portion is metabolized, with α-MD being a key intermediate.

| Metabolite | Percentage of Oral Dose Excreted in Urine[6] |

| This compound | 2-4% |

| 3-O-methyl-alpha-methyldopamine | ~0.3% |

| 3,4-dihydroxyphenylacetone | 3-5% |

| Total Amines (α-MD and its O-methylated metabolite) | ~6% |

Pharmacological Properties

The primary pharmacological significance of α-MD lies in its role as a precursor to the active metabolite α-MNE, which acts as a "false neurotransmitter."

3.1. The "False Neurotransmitter" Concept

A false neurotransmitter is a compound that is taken up and stored in synaptic vesicles and released upon nerve stimulation, mimicking the action of the endogenous neurotransmitter but often with different potency or efficacy.[7][8] α-MD is taken up by noradrenergic neurons and converted to α-MNE, which is then stored in synaptic vesicles, displacing norepinephrine (B1679862).[3] Upon release, α-MNE acts on presynaptic α2-adrenergic receptors, leading to a decrease in sympathetic outflow and a subsequent reduction in blood pressure.[2]

3.2. Interaction with Adrenergic Receptors

While α-MD itself has some activity, its primary effect is mediated by α-MNE. Alpha-methylnorepinephrine is a selective agonist for α2-adrenergic receptors.[4][5][9] This selectivity is crucial for its therapeutic effect, as activation of presynaptic α2-adrenoceptors inhibits the release of norepinephrine, leading to reduced sympathetic tone.[2]

Receptor Binding Affinity of Alpha-Methylnorepinephrine:

| Ligand | Receptor | Affinity (Qualitative) | Reference |

| alpha-Methylnorepinephrine | α2-Adrenergic Receptor | Selective Agonist | [4][5][9] |

3.3. Effects on Monoamine Transporters

The interaction of α-MD with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT), as well as the vesicular monoamine transporter 2 (VMAT2), is an area of active research. As a structural analog of dopamine, it is presumed to interact with these transporters, facilitating its entry into neurons and subsequent vesicular storage. However, specific binding affinities (Ki or IC50 values) for α-MD at these transporters are not well-documented in the available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the pharmacological and biochemical properties of this compound.

4.1. Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound or its metabolites for α2-adrenergic receptors using [3H]-clonidine, a known α2-agonist.

Workflow for Radioligand Binding Assay:

Materials:

-

Rat brain cortex (source of α2-adrenergic receptors)

-

[3H]-clonidine (specific activity ~20-30 Ci/mmol)

-

This compound hydrochloride

-

Clonidine (B47849) (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Liquid scintillation counter and scintillation cocktail

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 100 µL membrane suspension, 50 µL [3H]-clonidine (final concentration ~1 nM), 50 µL buffer.

-

Non-specific Binding: 100 µL membrane suspension, 50 µL [3H]-clonidine, 50 µL clonidine (final concentration ~10 µM).

-

Competition: 100 µL membrane suspension, 50 µL [3H]-clonidine, 50 µL of varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in buffer. Wash the filters three times with ice-cold buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

4.2. Neurotransmitter Uptake Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the uptake of dopamine into synaptosomes.

Materials:

-

Rat striatal tissue

-

[3H]-dopamine (specific activity ~30-50 Ci/mmol)

-

This compound hydrochloride

-

Krebs-Ringer buffer

-

Synaptosome preparation reagents

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from rat striatal tissue using standard subcellular fractionation techniques.

-

Uptake Assay: Pre-incubate synaptosomes in Krebs-Ringer buffer with varying concentrations of this compound for 10 minutes at 37°C.

-

Initiate uptake by adding [3H]-dopamine (final concentration ~10 nM).

-

Incubate for 5 minutes at 37°C.

-

Terminate uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake by this compound.

4.3. Monoamine Oxidase (MAO) Activity Assay

This protocol describes a method to determine if this compound is a substrate or inhibitor of MAO activity.

Materials:

-

Mitochondrial fractions from rat liver (source of MAO)

-

Kynuramine (B1673886) (MAO-A substrate) or Benzylamine (MAO-B substrate)

-

This compound hydrochloride

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Spectrophotometer or fluorometer

Procedure:

-

Enzyme Preparation: Isolate mitochondrial fractions from rat liver.

-

Assay: In a cuvette, combine the mitochondrial fraction, phosphate buffer, and either kynuramine or benzylamine.

-

Monitor the change in absorbance or fluorescence over time, which corresponds to the formation of the product of the MAO-catalyzed reaction.

-

To test for inhibition, pre-incubate the mitochondrial fraction with varying concentrations of this compound before adding the substrate.

-

Data Analysis: Calculate the rate of the reaction. If this compound is an inhibitor, determine the IC50 value.

Signaling Pathways and Logical Relationships

5.1. Signaling Pathway of this compound's Antihypertensive Effect

The antihypertensive effect of methyldopa, mediated by this compound and alpha-methylnorepinephrine, involves the central α2-adrenergic signaling pathway.

Conclusion

This compound is a pharmacologically significant molecule that acts as a crucial intermediate in the therapeutic action of methyldopa. Its conversion to the selective α2-adrenergic agonist, alpha-methylnorepinephrine, and its subsequent action as a false neurotransmitter, are central to its antihypertensive effects. While its direct interactions with monoamine transporters are not yet fully quantified, the experimental protocols outlined in this guide provide a framework for future research to further elucidate its complex pharmacological profile. A deeper understanding of this compound's properties will continue to be vital for the development of novel therapeutics targeting the central nervous system and cardiovascular system.

References

- 1. Methyldopa - Wikipedia [en.wikipedia.org]

- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 4. Adrenoceptors mediating the cardiovascular and metabolic effects of alpha-methylnoradrenaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A selective alpha(2)-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. False neurotransmitter - Wikipedia [en.wikipedia.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

alpha-Methyldopamine as a metabolite of MDMA and MDA

An In-depth Technical Guide to alpha-Methyldopamine as a Metabolite of MDMA and MDA

Executive Summary

3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") and its primary metabolite, 3,4-methylenedioxyamphetamine (MDA), are widely recognized for their psychoactive effects and potential for neurotoxicity. A critical body of evidence indicates that the parent compounds are not the direct mediators of serotonergic neurotoxicity. Instead, peripheral metabolism is required to bioactivate these compounds into toxic species.[1][2][3] This guide focuses on a pivotal intermediate in this toxic pathway: this compound (α-MeDA, 4-(2-aminopropyl)benzene-1,2-diol).

This document provides a comprehensive analysis of the metabolic formation of α-MeDA from MDMA and MDA, its subsequent conversion into highly reactive neurotoxic species, and its pharmacological profile. We present quantitative data on metabolite concentrations, detailed analytical protocols for detection, and visual diagrams of the key metabolic and toxicological pathways to serve as a resource for researchers, toxicologists, and drug development professionals.

Metabolic Formation of this compound and its Derivatives

The bioactivation of MDMA and MDA into neurotoxic species is a multi-step enzymatic process primarily occurring in the liver. The central reaction is the opening of the methylenedioxy ring, which converts the relatively stable parent drug into a reactive catechol structure.

Metabolic Pathway:

-

N-Demethylation (MDMA to MDA): MDMA is first N-demethylated to form its active metabolite, MDA. This reaction is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, and CYP3A4.[4]

-

O-Demethylenation (Formation of Catechols): Both MDMA and MDA undergo O-demethylenation of the methylenedioxy ring to form their respective catechols: 3,4-dihydroxymethamphetamine (HHMA) from MDMA, and this compound (α-MeDA) from MDA. This critical step is predominantly mediated by the polymorphic enzyme CYP2D6.[5][6][7]

-

Oxidation to Ortho-quinones: The catechol metabolites, including α-MeDA, are unstable and can be rapidly oxidized to form highly electrophilic ortho-quinones.[5]

-

Glutathione (B108866) Conjugation: These reactive quinones are then scavenged by cellular antioxidants, most notably glutathione (GSH), in a reaction catalyzed by glutathione S-transferases (GSTs). This results in the formation of glutathionyl-thioether adducts, such as 5-(glutathion-S-yl)-α-MeDA and 2,5-bis(glutathion-S-yl)-α-MeDA.[1][2][5] These thioether conjugates are considered the ultimate neurotoxic species.[2][8]

The diagram below illustrates this critical bioactivation pathway.

Quantitative Analysis

Quantifying α-MeDA in biological matrices is challenging due to its low concentration and inherent instability. Therefore, most studies focus on quantifying the parent drugs and more stable metabolites. The following tables summarize relevant quantitative data from animal and human studies.

Metabolite Concentrations in Biological Fluids

This table presents peak concentrations of MDMA and its major metabolites following administration. It is important to note the differences in species, dosage, and analytical methods.

| Analyte | Matrix | Species | Dose | Peak Concentration (Cmax) | Time to Peak (Tmax) | Citation |

| MDMA | Plasma | Human | 1.5 mg/kg (oral) | 331 ng/mL | 2 h | [9] |

| MDA | Plasma | Human | 1.5 mg/kg (oral) | 15 ng/mL | 6.3 h | [9] |

| MDMA | Plasma | Dark Agouti Rat | 20 mg/kg (i.p.) | ~1600 ng/mL (mean) | 2 h | [10] |

| MDA | Plasma | Dark Agouti Rat | 20 mg/kg (i.p.) | ~150 ng/mL (mean) | 2 h | [10] |

| HMMA | Plasma | Dark Agouti Rat | 20 mg/kg (i.p.) | ~200 ng/mL (mean) | 4 h | [10] |

| MDMA | Urine | Human | 1.5 mg/kg (oral) | 28.1 µg/mL | 21.5 h | [9] |

| MDA | Urine | Human | 1.5 mg/kg (oral) | 2.3 µg/mL | 16-21.5 h | [9] |

| HMMA | Urine | Human | 1.5 mg/kg (oral) | 35.1 µg/mL | 16-21.5 h | [9] |

| HMMA: 4-hydroxy-3-methoxymethamphetamine, a major O-methylated metabolite of HHMA. |

Pharmacological Activity and Receptor Interactions

The pharmacological profile of α-MeDA and its derivatives is complex. While α-MeDA itself is a metabolite of the antihypertensive drug α-methyldopa, its subsequent thioether conjugates exhibit potent activity at monoamine transporters.

| Compound | Target/Assay | Finding | Citation |

| This compound | α2-Adrenergic Receptors (Mouse Brain) | Abolished high-affinity binding of [3H]clonidine. | [11][12] |

| This compound | α-Adrenergic Receptors (Frog Melanocytes) | 30- to 100-fold more potent than dopamine (B1211576) at inducing lightening (α-agonist effect). | [13] |

| 5-(GSyl)-α-MeDA | Human Serotonin (B10506) Transporter (hSERT) | Potent inhibitor of 5-HT transport. | [8] |

| 2,5-bis(GSyl)-α-MeDA | Human Serotonin Transporter (hSERT) | Potent inhibitor of 5-HT transport. | [8] |

| Thioether Metabolites | hSERT-expressing cells | Stimulate dopamine uptake into hSERT-expressing cells. | [1][14] |

Experimental Protocols: Detection and Analysis

The standard method for identifying and quantifying MDMA metabolites in biological fluids is gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which require sample preparation involving extraction and derivatization.

Generalized Protocol for GC-MS Analysis of MDMA Metabolites in Urine/Plasma

This protocol is a composite of methodologies described in the literature.[9][10] Specific parameters must be optimized and validated for individual laboratory settings.

-

Sample Collection & Pre-treatment:

-

Collect urine or plasma samples and store them at -20°C or below.

-

For conjugated metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) or acidic hydrolysis prior to extraction.[9]

-

-

Solid-Phase Extraction (SPE):

-

Condition a cation-exchange SPE cartridge (e.g., Toxi-Lab SPEC) with methanol (B129727) and a buffer solution.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with deionized water and/or a weak organic solvent to remove interferences.

-

Elute the analytes with a stronger, typically basic, organic solvent mixture (e.g., ethyl acetate/ammonium hydroxide).

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a derivatizing agent to improve chromatographic properties and thermal stability. Common agents include:

-

N-methyl-bis(trifluoroacetamide) (MBTFA) [10]

-

Heptafluorobutyric anhydride (B1165640) (HFBA) [9]

-

-

Heat the mixture (e.g., 70°C for 30 min) to complete the reaction.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, ~250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient starting from ~60°C and ramping up to ~280°C to separate the analytes.

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode. Acquire data in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. Characteristic ions for derivatized MDMA, MDA, and other metabolites are monitored.[15]

-

The workflow for this analytical process is visualized below.

Toxicological Significance and Signaling

Direct administration of MDMA or MDA into the brain does not produce the characteristic serotonergic neurotoxicity seen after systemic administration.[2][3] This strongly implies that peripheral metabolism to compounds like α-MeDA and its thioether adducts is a requisite step.

The proposed mechanism of toxicity involves the following steps:

-

Formation and Transport: α-MeDA thioether conjugates are formed in the liver and transported via the bloodstream to the brain.[8]

-

Uptake into Serotonergic Neurons: These conjugates are substrates for the serotonin transporter (SERT) and are actively taken up into 5-HT nerve terminals.[1][8] Some evidence also suggests that these metabolites can induce dopamine uptake through SERT, creating a "functional chimera" and introducing a source of oxidative stress into serotonin neurons.[14]

-

Generation of Reactive Oxygen Species (ROS): Inside the neuron, the redox-active quinone-thioether structure can undergo redox cycling, leading to the generation of superoxide (B77818) radicals, hydrogen peroxide, and ultimately, highly damaging hydroxyl radicals. This induces a state of severe oxidative stress.[8]

-

Cellular Damage and Apoptosis: The overwhelming oxidative stress leads to lipid peroxidation, mitochondrial dysfunction, and damage to cellular macromolecules, ultimately triggering apoptotic pathways and causing the degeneration of serotonergic nerve terminals.[2][8]

The following diagram outlines this proposed toxicological cascade.

Conclusion

This compound is a critical, though transient, intermediate in the metabolic pathway that converts MDMA and MDA into potent neurotoxins. Its formation via CYP2D6-mediated demethylenation creates a reactive catechol that is readily oxidized and conjugated with glutathione. The resulting thioether metabolites, particularly 5-(glutathion-S-yl)-α-MeDA, are actively transported into serotonergic neurons where they induce profound oxidative stress, leading to axon terminal degeneration. Understanding the formation, quantification, and toxicological action of α-MeDA and its derivatives is essential for developing strategies to mitigate the neurotoxic effects of MDMA and for the forensic and clinical analysis of its use. Future research should focus on developing sensitive analytical methods for the direct quantification of α-MeDA and its reactive adducts in vivo to better correlate their presence with neurotoxic outcomes.

References

- 1. MDMA (Ecstasy) Metabolites and Neurotoxicity -- Neurotransmitter.net [neurotransmitter.net]

- 2. Metabolism as A Factor in Drug-Induced Neurotoxicity - Terrence Monks [grantome.com]

- 3. Synthesis, in vitro formation, and behavioural effects of glutathione regioisomers of this compound with relevance to MDA and MDMA (ecstasy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Cytochrome P450 2D6 Function on the Chiral Blood Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine (MDMA) and Its Phase I and II Metabolites in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bluelight.org [bluelight.org]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of MDMA and its metabolites in urine and plasma following a neurotoxic dose of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of alpha-methyldopa on alpha-noradrenergic receptor binding sites in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Unusual alpha adrenergic receptor potency of methyldopa metabolites on melanocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MDMA Neurotoxicity -- Neurotransmitter.net [neurotransmitter.net]

- 15. doc.rero.ch [doc.rero.ch]

An In-depth Technical Guide to the Interaction of alpha-Methyldopamine and its Metabolites with Alpha-2 Adrenergic Receptors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive analysis of the interaction between alpha-methyldopamine, a key metabolite of the antihypertensive drug methyldopa (B1676449), and alpha-2 (α2) adrenergic receptors. It details the underlying mechanism of action, presents quantitative binding data, outlines key experimental protocols for studying this interaction, and visualizes the associated signaling pathways and experimental workflows.

Introduction and Mechanism of Action

Methyldopa is a centrally acting antihypertensive agent that exerts its therapeutic effects through its active metabolites.[1] It is a prodrug that, after crossing the blood-brain barrier, undergoes a two-step metabolic conversion. First, it is decarboxylated by aromatic L-amino acid decarboxylase (LAAD) to form this compound (α-methyldopamine). Subsequently, dopamine (B1211576) β-hydroxylase (DBH) converts α-methyldopamine into alpha-methylnorepinephrine (α-methylnorepinephrine).[2] A further metabolite, alpha-methylepinephrine (α-methylepinephrine), can also be formed.[3]

The primary antihypertensive action of methyldopa is mediated by α-methylnorepinephrine acting as a potent agonist at presynaptic α2-adrenergic receptors in the central nervous system (CNS).[4] This agonism inhibits the release of norepinephrine (B1679862) from nerve terminals, leading to a reduction in sympathetic outflow from the brain.[4] This decreased sympathetic activity results in reduced peripheral vascular resistance and a lowering of blood pressure.[4] While α-methyldopamine is a crucial intermediate, studies suggest it is less potent at α2-receptors compared to its downstream metabolite, α-methylnorepinephrine.[5]

Figure 1: Metabolic conversion of Methyldopa to its active metabolites.

Quantitative Data: Binding Affinities

The interaction of methyldopa metabolites with α2-adrenergic receptors has been quantified using competitive radioligand binding assays. These experiments measure the ability of a compound to displace a known radiolabeled ligand from the receptor, allowing for the determination of the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of methyldopa and its key metabolites for α2-adrenergic receptors in rat forebrain, as determined by their ability to compete with the α2-agonist [³H]clonidine.

| Compound | Binding Affinity (Ki) in nM |

| (-)-erythro-alpha-Methylnorepinephrine | 4.8 |

| (-)-erythro-alpha-Methylepinephrine | 15 |

| (+/-)-alpha-Methyldopamine | 1,400 |

| (-)-Methyldopa | > 10,000 |

| (Data sourced from Goldberg et al., 1982)[5] |

These data clearly indicate that α-methylnorepinephrine possesses the highest affinity for the α2-receptor among the metabolites, supporting its role as the primary active metabolite.[5] (+/-)-alpha-Methyldopamine is significantly less potent in binding to the receptor.[5]

Signaling Pathway

Alpha-2 adrenergic receptors are G protein-coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi.[6] Upon activation by an agonist like α-methylnorepinephrine, the α-subunit of the Gi protein dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7] The reduction in cAMP levels ultimately mediates the physiological response, such as the inhibition of neurotransmitter release from presynaptic neurons.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of alpha-methyldopa on alpha-noradrenergic receptor binding sites in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-Methylepinephrine, a methyldopa metabolite that binds to alpha-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-2 Agonist Mnemonic - Picmonic [picmonic.com]

- 5. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy | MDPI [mdpi.com]

- 8. youtube.com [youtube.com]

The Dual Role of α-Methyldopamine in Dopaminergic Transmission: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the effects of α-Methyldopamine (α-MDA) on dopamine (B1211576) synthesis and release, targeted at researchers, scientists, and professionals in drug development. α-Methyldopamine, a primary metabolite of the antihypertensive drug α-methyldopa, exhibits a complex pharmacological profile, acting as both an inhibitor of dopamine synthesis and a releasing agent. This document synthesizes key findings, presents quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanism of Action: A False Neurotransmitter

α-Methyldopamine functions as a "false neurotransmitter."[1][2] It is synthesized in catecholaminergic neurons from its precursor, α-methyldopa, by the enzyme aromatic L-amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine.[1][2] Once synthesized, α-methyldopamine is transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2), where it is stored alongside or in place of endogenous dopamine. Upon neuronal depolarization, these vesicles fuse with the presynaptic membrane, releasing α-methyldopamine into the synaptic cleft.

This "false transmitter" mechanism is central to its effects. The subsequent conversion of α-methyldopamine to α-methylnorepinephrine by dopamine β-hydroxylase leads to the release of a less potent agonist at adrenergic receptors compared to norepinephrine, which is a key aspect of α-methyldopa's antihypertensive action.[1][2]

Effects on Dopamine Synthesis

α-Methyldopamine directly inhibits the rate-limiting step in dopamine synthesis by acting on tyrosine hydroxylase (TH), the enzyme that converts L-tyrosine to L-DOPA. Studies on rat striatal slices have demonstrated that α-methyldopamine is a potent inhibitor of tyrosine hydroxylation.[3]

Table 1: Effect of α-Methyldopamine on Dopamine Synthesis in Rat Striatal Slices

| Compound | Effect on Tyrosine Hydroxylation (Dopamine Synthesis) | Potency Relative to Dopamine Release | Reference |

| α-Methyldopamine (α-MDA) | Inhibits ³H-H₂O formation from ³H-tyrosine | More potent inhibitor than releaser | [3] |

Effects on Dopamine Release

In addition to inhibiting synthesis, α-methyldopamine also induces the release of previously taken up ³H-dopamine from rat brain slices.[3] This suggests that α-methyldopamine can displace dopamine from vesicular stores, leading to its non-exocytotic release into the cytoplasm and subsequent transport into the extracellular space.

Table 2: Effect of α-Methyldopamine on Dopamine Release from Rat Striatal Slices

| Compound | Effect on ³H-Dopamine Release | Note | Reference |

| α-Methyldopamine (α-MDA) | Induces release | Less potent at releasing dopamine than inhibiting its synthesis | [3] |

| α-Methyldopa (1000 µM) | No increase in release | Precursor to α-MDA | [3] |

Signaling Pathways and Logical Relationships

The interaction of α-methyldopamine with the dopaminergic system can be visualized through the following pathways.

Experimental Protocols

The following protocols are synthesized from established methodologies for measuring dopamine synthesis and release and are adapted for the study of α-methyldopamine.

In Vitro Measurement of Dopamine Synthesis (Tyrosine Hydroxylation)

This protocol is based on the methodology for assessing tyrosine hydroxylase activity in brain tissue slices.[3]

Objective: To quantify the inhibitory effect of α-methyldopamine on dopamine synthesis.

Materials:

-

Rat striatal tissue

-

Krebs-Ringer bicarbonate buffer

-

L-[3,5-³H]-tyrosine

-

α-Methyldopamine solutions of varying concentrations

-

Scintillation vials and fluid

-

Tissue chopper

Procedure:

-

Tissue Preparation: Rat striata are dissected and sliced into 300 µm sections using a tissue chopper.

-

Pre-incubation: Slices are pre-incubated in Krebs-Ringer bicarbonate buffer saturated with 95% O₂ / 5% CO₂ at 37°C for 30 minutes.

-

Incubation: Slices are transferred to fresh buffer containing L-[3,5-³H]-tyrosine and varying concentrations of α-methyldopamine (e.g., 1 µM to 1 mM).

-

Reaction Termination: After a 30-minute incubation, the reaction is stopped by adding perchloric acid.

-

Measurement of ³H-H₂O: The formation of ³H-H₂O, a byproduct of the hydroxylation of ³H-tyrosine, is measured as an index of tyrosine hydroxylase activity. This is achieved by separating the ³H-H₂O from the radioactive tyrosine using an ion-exchange column and quantifying the radioactivity in the eluate via liquid scintillation counting.

-

Data Analysis: The amount of ³H-H₂O formed in the presence of α-methyldopamine is compared to control conditions to determine the percentage inhibition of dopamine synthesis.

In Vitro Measurement of Dopamine Release

This protocol outlines a method for measuring the release of radiolabeled dopamine from brain slices.[3]

Objective: To quantify the dopamine-releasing effect of α-methyldopamine.

Materials:

-

Rat striatal slices (prepared as in 5.1)

-

Krebs-Ringer bicarbonate buffer

-

³H-Dopamine

-

α-Methyldopamine solutions of varying concentrations

-

Superfusion apparatus

-

Liquid scintillation counter

Procedure:

-

Loading with ³H-Dopamine: Striatal slices are incubated with ³H-dopamine for 30 minutes to allow for uptake into dopaminergic neurons.

-

Superfusion: The slices are then transferred to a superfusion chamber and continuously perfused with buffer to establish a stable baseline of ³H-dopamine release.

-

Stimulation: The superfusion medium is switched to one containing a specific concentration of α-methyldopamine for a defined period.

-

Fraction Collection: Fractions of the superfusate are collected at regular intervals throughout the experiment.

-

Quantification: The radioactivity in each fraction is measured using a liquid scintillation counter.

-

Data Analysis: The amount of ³H-dopamine released in response to α-methyldopamine is calculated as a percentage increase over the baseline release.

Conclusion

α-Methyldopamine presents a dual mechanism of action on the dopamine system. It serves as a substrate for key enzymes in the catecholamine pathway, leading to its storage and release as a false neurotransmitter. Concurrently, it acts as an inhibitor of tyrosine hydroxylase, thereby reducing the synthesis of endogenous dopamine. The net effect of α-methyldopamine on dopaminergic neurotransmission is a complex interplay between these two opposing actions. A deeper understanding of the quantitative aspects of these effects is crucial for the development of novel therapeutic agents targeting the dopamine system.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

The Enzymatic Conversion of Alpha-Methyldopa by Dopa-Decarboxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-methyldopa, a cornerstone in the management of hypertension, particularly during pregnancy, exerts its therapeutic effects through a fascinating metabolic pathway initiated by the enzyme Dopa-decarboxylase (DDC). This technical guide provides an in-depth exploration of the pivotal role of DDC in the conversion of alpha-methyldopa to its pharmacologically active metabolites. We will delve into the kinetic parameters of this enzymatic reaction, present detailed experimental protocols for its investigation, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antihypertensive agents and enzymatic drug metabolism.

Introduction

Alpha-methyldopa is a structural analog of L-DOPA, the natural precursor to dopamine (B1211576).[1] Its antihypertensive properties are not inherent to the parent molecule but are realized upon its metabolic transformation within the body. The primary enzyme responsible for the initial and rate-limiting step in this bioactivation is Dopa-decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC).[2] DDC is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the decarboxylation of various aromatic L-amino acids, including L-DOPA.[3] In the case of alpha-methyldopa, DDC facilitates its conversion to alpha-methyldopamine. This intermediate is subsequently converted to alpha-methylnorepinephrine by dopamine β-hydroxylase.[2] Alpha-methylnorepinephrine, the ultimate active metabolite, functions as a potent agonist of central α2-adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system and consequently, a decrease in peripheral vascular resistance and blood pressure.[4] Understanding the intricacies of the DDC-mediated conversion of alpha-methyldopa is paramount for optimizing its therapeutic use and for the development of novel antihypertensive drugs targeting this pathway.

The Role of Dopa-Decarboxylase in Alpha-Methyldopa Conversion